Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate
Description
Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a molecular weight of 309.3598 daltons .
Properties
CAS No. |
919349-77-2 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(22)17-11-9-15(10-12-17)14(2)13-20-18(21)16-7-5-4-6-8-16/h4-12H,2-3,13H2,1H3,(H,20,21) |
InChI Key |
RMRCATNJTSYRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=C)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate typically involves esterification reactions. One common method is the reaction of ethyl 4-(2-cyanoacetamido)benzoate with hydrogen sulfide in the presence of triethylamine, followed by treatment with dimethyl acetylenedicarboxylate (DMAD) to afford the desired product . Industrial production methods often involve continuous-flow synthesis, which optimizes reaction time and sequences to achieve high conversion and selectivity .
Chemical Reactions Analysis
Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes, depending on the reducing agent used.
Scientific Research Applications
Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to sodium ion channels on nerve membranes, thereby blocking the conduction of nerve impulses. This mechanism is similar to that of other local anesthetics, which reduce the excitability of nerve membranes without affecting the resting potential .
Comparison with Similar Compounds
Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate can be compared to other similar compounds such as:
Benzocaine: A well-known local anesthetic with a similar ester structure.
Procaine: Another local anesthetic that shares structural similarities but has different pharmacokinetic properties.
Biological Activity
Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antitumor, antibacterial, and anti-inflammatory effects.
This compound has the molecular formula CHNO. The structure features an ethyl ester group, a benzamide moiety, and a propene side chain, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzamide : The reaction of benzoic acid with an appropriate amine under acidic conditions.
- Alkylation : Introduction of the propene group through a suitable alkylation method.
- Esterification : The final step involves esterification with ethanol to yield the target compound.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC Values : The compound showed IC values ranging from 10 µM to 25 µM across different cell lines, indicating potent activity against tumor cells.
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects using animal models. Key findings include:
- Model Used : Carrageenan-induced paw edema in rats.
- Dosage : Administration of this compound at doses of 10 mg/kg and 20 mg/kg resulted in a significant reduction in edema compared to control groups.
Case Studies
-
Case Study on Antitumor Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.
-
Case Study on Antibacterial Properties :
- Research highlighted in Antibiotics journal reported that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
